1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chloro-2-fluorophenyl group and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 4-chloro-2-fluorophenyl group: This step involves the use of a suitable halogenated phenyl derivative, such as 4-chloro-2-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological effects.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-fluorophenyl)ethanone: This compound shares the 4-chloro-2-fluorophenyl group but has an ethanone moiety instead of a pyrazole ring.
4-Chloro-2-fluorophenylboronic acid: This compound contains the same phenyl group but has a boronic acid functional group.
Uniqueness
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
CAS No. |
1152536-31-6 |
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Molecular Formula |
C10H6ClFN2O2 |
Molecular Weight |
240.62 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
XDFPSRLSPYUACT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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